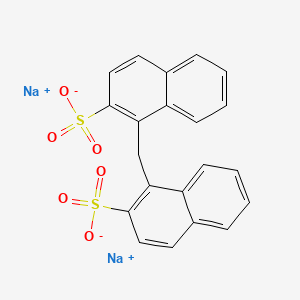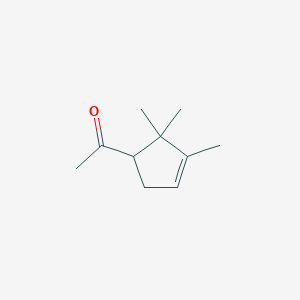
5-Fluoro-2-hydroxy-n-(3-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-hydroxy-n-(3-nitrophenyl)benzamide is an aromatic compound with a complex structure that includes fluorine, hydroxyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Fluoro-2-hydroxy-n-(3-nitrophenyl)benzamide can be synthesized through a multi-step process. One common method involves the nitration of 5-fluoro-2-hydroxy-acetophenone to produce 5-fluoro-2-hydroxy-3-nitroacetophenone . This intermediate can then be further reacted with appropriate reagents to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-hydroxy-n-(3-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing nitro groups.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
5-Fluoro-2-hydroxy-n-(3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Fluoro-2-hydroxy-n-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitro group can undergo reduction to form an amino group, which may interact with biological targets through hydrogen bonding or electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-hydroxy-3-nitroacetophenone: An intermediate in the synthesis of 5-Fluoro-2-hydroxy-n-(3-nitrophenyl)benzamide.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Compounds with similar structural motifs and potential biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H9FN2O4 |
|---|---|
Molecular Weight |
276.22 g/mol |
IUPAC Name |
5-fluoro-2-hydroxy-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9FN2O4/c14-8-4-5-12(17)11(6-8)13(18)15-9-2-1-3-10(7-9)16(19)20/h1-7,17H,(H,15,18) |
InChI Key |
LKVUSGNOTHYDKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide](/img/structure/B13741301.png)




